molecular formula C16H18N2O4S B12775113 CP-533,536 metabolite M11 CAS No. 574759-30-1

CP-533,536 metabolite M11

Cat. No.: B12775113
CAS No.: 574759-30-1
M. Wt: 334.4 g/mol
InChI Key: SKMRHCOWINZBQG-UHFFFAOYSA-N
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Description

CP-533,536 metabolite M11 is a significant metabolite derived from CP-533,536, a highly selective agonist for the EP2 receptor of prostaglandin E2. This compound has been extensively studied for its potential therapeutic applications, particularly in bone healing and fracture repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-533,536 involves multiple steps, including the formation of the tert-butyl-benzyl and pyridine-3-sulfonyl moieties. The specific synthetic route for metabolite M11 involves the oxidation of the tert-butyl side chain of CP-533,536 to form the ω-hydroxy metabolite, which is further oxidized to produce the ω-carboxy metabolite .

Industrial Production Methods

Industrial production of CP-533,536 and its metabolites typically involves large-scale chemical synthesis using high-performance liquid chromatography for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CP-533,536 metabolite M11 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts like cytochrome P450 enzymes. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include the ω-hydroxy metabolite, ω-carboxy metabolite, and various conjugated forms such as glucuronides and sulfates .

Mechanism of Action

CP-533,536 metabolite M11 exerts its effects by selectively activating the EP2 receptor of prostaglandin E2. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn promotes bone formation and healing. The molecular targets involved include the EP2 receptor and downstream signaling pathways that regulate bone metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-533,536 metabolite M11 is unique due to its specific metabolic pathway and the formation of distinct oxidative and conjugated metabolites. This uniqueness makes it a valuable compound for studying the metabolic and pharmacokinetic properties of EP2 receptor agonists .

Properties

CAS No.

574759-30-1

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-2-[4-[(pyridin-3-ylsulfonylamino)methyl]phenyl]propanoic acid

InChI

InChI=1S/C16H18N2O4S/c1-16(2,15(19)20)13-7-5-12(6-8-13)10-18-23(21,22)14-4-3-9-17-11-14/h3-9,11,18H,10H2,1-2H3,(H,19,20)

InChI Key

SKMRHCOWINZBQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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